(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 865198-57-8
VCID: VC7200202
InChI: InChI=1S/C17H14ClN3O5S2/c1-26-15(22)9-21-13-7-6-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H2,19,24,25)
SMILES: COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C17H14ClN3O5S2
Molecular Weight: 439.89

(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 865198-57-8

VCID: VC7200202

Molecular Formula: C17H14ClN3O5S2

Molecular Weight: 439.89

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate - 865198-57-8

Description

Table 1: Key Chemical Information

PropertyDescription
Molecular FormulaC17H14ClN3O5S2
Molecular Weight~439.89 g/mol
StereochemistryZ-configuration around the imino double bond
Functional GroupsSulfamoyl, imino, ester

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for this exact molecule are unavailable in the provided sources, similar benzo[d]thiazole derivatives are synthesized using the following general steps:

  • Formation of the Benzo[d]thiazole Core:

    • Starting with aminothiophenols, cyclization reactions with carboxylic acids or their derivatives form the benzo[d]thiazole framework.

  • Introduction of Functional Groups:

    • Sulfamoylation is achieved by reacting with sulfonyl chlorides.

    • The imino group is introduced via condensation reactions with benzoyl derivatives.

    • Esterification is carried out using methylating agents like methyl iodide or dimethyl sulfate.

  • Purification and Characterization:

    • The final product is purified using recrystallization or chromatography.

    • Structural confirmation is done using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Biological Significance

Benzo[d]thiazole derivatives have been widely studied for their pharmacological properties. Although specific data for this compound are not available, related molecules exhibit:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial enzymes .

  • Anticancer Potential: Some derivatives target cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

  • Anti-inflammatory Properties: Likely through inhibition of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways .

Potential Applications

  • Drug Development:

    • The presence of sulfamoyl and imino groups suggests potential as enzyme inhibitors, particularly in anti-inflammatory or antimicrobial therapies.

  • Molecular Docking Studies:

    • Computational studies can predict its binding affinity to biological targets such as kinases or proteases.

Challenges

  • Limited experimental data on toxicity, metabolic stability, and pharmacokinetics.

  • Need for further optimization to improve bioavailability and selectivity.

CAS No. 865198-57-8
Product Name (Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Molecular Formula C17H14ClN3O5S2
Molecular Weight 439.89
IUPAC Name methyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C17H14ClN3O5S2/c1-26-15(22)9-21-13-7-6-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H2,19,24,25)
Standard InChIKey GZBBCQICGAEBLS-JZJYNLBNSA-N
SMILES COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl
Solubility not available
PubChem Compound 3668715
Last Modified Aug 19 2023

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